molecular formula C10H19NO2 B1323112 (1-Isopropylpiperidin-4-yl)acetic acid CAS No. 754183-67-0

(1-Isopropylpiperidin-4-yl)acetic acid

Cat. No. B1323112
CAS RN: 754183-67-0
M. Wt: 185.26 g/mol
InChI Key: AZDHNNPGNMJACJ-UHFFFAOYSA-N
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Description

“(1-Isopropylpiperidin-4-yl)acetic acid” is a chemical compound with the CAS Number: 754183-67-0. It has a linear formula of C10H19NO2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO2/c1-8(2)11-5-3-9(4-6-11)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) . This indicates that the compound contains 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

The molecular weight of “(1-Isopropylpiperidin-4-yl)acetic acid” is 185.27 .

Scientific Research Applications

Acylation and Synthesis of New Compounds

(1-Isopropylpiperidin-4-yl)acetic acid has been used in the synthesis of various new compounds. For instance, it has been involved in the acylation of amines and pyrazole, leading to the formation of new amides and 1-acylpyrazole (Arutjunyan et al., 2013). This research highlights its role in expanding the diversity of chemical compounds through synthetic chemistry.

Physical-Chemical Properties and Toxicity Studies

The compound has been part of studies exploring the physical and chemical properties of certain esthers, specifically looking into their acute toxicity. These studies are crucial for understanding the safety profile of new compounds for potential applications (Salionov, 2015).

Structural Studies and Molecular Conformation

In a separate study, its related analogues were used to prepare derivatives, where the molecular conformations of these products were discussed based on spectral and X-Ray data. This kind of research is vital in understanding how small changes in molecular structure can impact the physical properties of a compound (Chui et al., 2004).

Role in the Formation of Acetic Acid in Space

Interestingly, research involving acetic acid, which is structurally related to (1-Isopropylpiperidin-4-yl)acetic acid, has shown its formation in polar interstellar ice mixtures. This is significant in astrochemistry, highlighting the potential for complex organic molecule formation in space (Kleimeier et al., 2020).

Synthesis and Pharmacological Evaluation

In pharmacological research, derivatives of piperidine-4-one, which is related to the compound , have been synthesized and evaluated. This research is crucial for the development of new pharmaceuticals and understanding their biological activities (Srikanth et al., 2014).

properties

IUPAC Name

2-(1-propan-2-ylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8(2)11-5-3-9(4-6-11)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDHNNPGNMJACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630140
Record name [1-(Propan-2-yl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

754183-67-0
Record name [1-(Propan-2-yl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-piperidineacetate (0.6 g, 3.82 mmol) was dissolved in methylene chloride (20 mL), acetone (1 mL), acetic acid (0.26 mL) and sodium triacetoxyborohydride (1.21 g, 5.73 mmol) were added, and the mixture was stirred overnight at room temperature. The solvent was evaporated, and work-up according to a conventional method gave a crude product. The obtained crude product was dissolved in 6 N aqueous hydrogen chloride solution, and the mixture was stirred overnight at 80° C. The solvent was evaporated to give the title compound, which was used for the synthesis of A-22.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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